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Compound of Interest

Compound Name: Benzo[g]chrysene-9-carbaldehyde

Cat. No.: B569639

CAS Number: 159692-75-8

This technical guide provides a comprehensive overview of Benzo[g]chrysene-9-
carbaldehyde, a derivative of the polycyclic aromatic hydrocarbon (PAH) Benzo[g]chrysene.
Due to the limited availability of specific experimental data for Benzo[g]chrysene-9-
carbaldehyde, this guide synthesizes information on the parent compound to provide a context
for its potential properties, biological significance, and research applications.

Chemical and Physical Properties

Quantitative data for Benzo[g]chrysene-9-carbaldehyde is not readily available in published
literature. The table below summarizes the known properties of the aldehyde and its parent
compound, Benzo[g]chrysene, for comparison. The availability of a deuterated standard
(Benzo[g]chrysene-9-carboxaldehyde-d8) suggests its utility in analytical and metabolic
studies.[1]
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Benzo[g]chrysene-9-

Property carbaldehyde Benzo[g]chrysene
CAS Number 159692-75-8[2][3][4] 196-78-1

Molecular Formula C23H140[2][4] C22Ha4

Molecular Weight 306.36 g/mol [2][4] 278.35 g/mol

Melting Point Data not available 112-116 °CJ[5]

Boiling Point Data not available Data not available
Appearance Data not available Needles from acetic acid
Solubility Data not available Insoluble in water

Synthesis and Spectroscopic Data
Proposed Synthesis

A specific, detailed experimental protocol for the synthesis of Benzo[g]chrysene-9-
carbaldehyde is not available in the peer-reviewed literature. However, a plausible and
commonly used method for the formylation of electron-rich aromatic compounds is the
Vilsmeier-Haack reaction.[6][7] This reaction utilizes a Vilsmeier reagent, typically generated
from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride
(POCIs), to introduce a formyl group onto an aromatic ring.[6][7] Anthracene, a related PAH,
can be formylated at the 9-position using this method.[6]

Hypothetical Experimental Protocol (Vilsmeier-Haack Formylation of Benzo[g]chrysene):

» Reagent Preparation: In a cooled, inert atmosphere (e.g., under nitrogen or argon), slowly
add phosphorus oxychloride (1.1 equivalents) to anhydrous N,N-dimethylformamide (DMF,
used as both reagent and solvent). Stir the mixture at 0°C for 30-60 minutes to form the
Vilsmeier reagent.

o Reaction: Dissolve Benzo[g]chrysene (1 equivalent) in a minimal amount of anhydrous DMF
or another suitable solvent (e.g., 1,2-dichloroethane). Add this solution dropwise to the
prepared Vilsmeier reagent while maintaining the temperature at 0°C.
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» Reaction Progression: After the addition is complete, allow the reaction mixture to warm to
room temperature and then heat to a moderate temperature (e.g., 50-70°C) for several
hours, monitoring the reaction progress by thin-layer chromatography (TLC).

o Workup: Cool the reaction mixture to room temperature and pour it onto crushed ice.
Neutralize the mixture with an aqueous base solution (e.g., sodium hydroxide or sodium
bicarbonate) until it is alkaline.

o Extraction: Extract the aqueous mixture with a suitable organic solvent (e.qg.,
dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, and dry
over an anhydrous drying agent (e.g., MgSOa or NazS0Oa).

 Purification: Remove the solvent under reduced pressure. Purify the crude product by
column chromatography on silica gel using a gradient of non-polar to moderately polar
solvents (e.g., hexane-ethyl acetate) to isolate Benzo[g]chrysene-9-carbaldehyde.

Spectroscopic Data

Experimental spectral data for Benzo[g]chrysene-9-carbaldehyde are not publicly available.
The following are predicted characteristics based on the structure and data from analogous
compounds:

'H NMR: The spectrum would be complex, showing signals in the aromatic region (typically
7.5-9.0 ppm). A distinct singlet for the aldehyde proton (-CHO) would be expected at a
downfield chemical shift, likely between 9.5 and 10.5 ppm.

e 13C NMR: The spectrum would show numerous signals for the aromatic carbons. A
characteristic signal for the carbonyl carbon of the aldehyde group would be expected in the
range of 190-200 ppm.

» IR Spectroscopy: A strong absorption band corresponding to the C=0 stretch of the aldehyde
would be present, typically around 1690-1715 cm~1. C-H stretching vibrations of the
aldehyde proton may also be visible around 2720 and 2820 cm™1.

Mass Spectrometry: The molecular ion peak [M]* would be observed at m/z = 306.36.

Biological Context and Potential Applications
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While direct biological studies on Benzo[g]chrysene-9-carbaldehyde are lacking, the
extensive research on its parent compound, Benzo[g]chrysene, provides a strong basis for its
potential biological relevance and applications.

Metabolic Activation of Benzo[g]chrysene

Benzo[g]chrysene is a known environmental contaminant and a moderately carcinogenic PAH.
[8] Its carcinogenicity is attributed to its metabolic activation by cytochrome P450 (CYP)
enzymes into highly reactive intermediates that can bind to DNA, forming adducts.[9] This
process can lead to mutations and initiate cancer.[8] The primary metabolic activation pathway
involves the formation of diol epoxides in the "fjord region" of the molecule.[9][10]

Metabolic activation pathway of Benzo[g]chrysene.

Although aldehyde derivatives are not the primary focus in the carcinogenicity pathway of
Benzo[g]chrysene, aldehydes can be formed during the metabolism of other PAHs. Aldehydes
are reactive electrophiles and can form adducts with proteins and DNA, potentially contributing
to cellular toxicity.

Applications in Proteomics Research

Benzo[g]chrysene-9-carbaldehyde is marketed as a biochemical for proteomics research.[4]
In this context, the aldehyde functional group can be utilized as a reactive handle for various
applications:

o Chemical Probes: The aldehyde can react with nucleophilic residues on proteins (such as
lysine side chains) to form Schiff bases, which can be further stabilized by reduction. This
allows for the covalent labeling of proteins that may interact with the Benzo[g]chrysene
scaffold.

« Affinity-Based Protein Profiling: The molecule could be immobilized on a solid support (e.g.,
beads) to capture proteins that bind to it from a complex biological sample. The captured
proteins can then be identified by mass spectrometry.

o Metaproteomics: In environmental microbiology, proteomics is used to study how microbial
communities degrade pollutants like PAHs. Aldehyde derivatives could be used as standards
or probes to investigate specific enzymatic pathways involved in PAH degradation.
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The workflow for a potential proteomics experiment using Benzo[g]chrysene-9-carbaldehyde
as a chemical probe is outlined below.

Workflow for identifying protein targets of a chemical probe.

Conclusion

Benzo[g]chrysene-9-carbaldehyde is a derivative of a well-studied carcinogenic polycyclic
aromatic hydrocarbon. While specific data on its physical properties, spectral characteristics,
and direct biological activity are scarce, its chemical structure suggests potential utility as a
research tool, particularly in the field of proteomics. Its aldehyde functionality provides a
reactive site for conjugation and labeling, enabling its use as a chemical probe to study protein
interactions and the cellular response to PAH-like compounds. Further research is needed to
fully characterize this compound and validate its applications in drug development and
toxicology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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